(4-Hydroxy-3-methoxyphenyl)acetate
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Overview
Description
Homovanillate is a hydroxy monocarboxylic acid anion which is obtained by deprotonation of the carboxy group of homovanillic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a homovanillic acid.
Scientific Research Applications
Analytical Techniques
(4-Hydroxy-3-methoxyphenyl)acetate, also known as homovanillic acid (HVA), has been the focus of various studies exploring its analytical determination in biological samples. Sjöquist, Lindström, and Anggard (1973) developed mass fragmentographic methods for determining HVA in human cerebrospinal fluid (CSF), urine, blood plasma, and mouse brain, highlighting its importance in biological research (Sjöquist, Lindström, & Anggard, 1973). Similarly, Krstulović et al. (1982) employed high-performance liquid chromatography for the quantitative determination of HVA in human lumbar CSF, indicating the compound's relevance in neuroscientific studies (Krstulović et al., 1982).
Chemical Properties and Synthesis
The chemical properties and synthesis of derivatives of this compound have been a subject of study as well. Okabe, Suga, and Kohyama (1995) focused on the crystal structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, providing insights into its molecular configuration (Okabe, Suga, & Kohyama, 1995). Ren (2004) explored its synthesis and anti-oxidation activities, further expanding the understanding of its chemical behavior (Ren, 2004).
Biomedical Research
In the biomedical field, this compound has been studied for its potential therapeutic applications. Li et al. (2011) identified phenylallylflavanones in Mexican propolis, which includes derivatives of this compound, showing cytotoxic activity against pancreatic cancer cells (Li et al., 2011). Boscencu et al. (2017) investigated unsymmetrical meso-tetrasubstituted phenyl porphyrins, including a derivative of this compound, for their potential as theranostic agents in cancer photodynamic therapy (Boscencu et al., 2017).
Properties
Molecular Formula |
C9H9O4- |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1 |
InChI Key |
QRMZSPFSDQBLIX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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